4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-5-7-12(8-6-11)21(17,18)20-16-14-3-2-4-15-13(14)9-10-19-15/h5-10H,2-4H2,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNXKOBICUHLHC-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCCC3=C2C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenyl sulfonyl chloride with a suitable oxime precursor under basic conditions to form the sulfonyl oxime intermediate. This intermediate is then cyclized to form the benzofuran ring system under acidic or basic conditions, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxime group to an amine or other functional groups.
Substitution: The sulfonyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, while the benzofuran ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran: Unique due to its combination of a benzofuran ring and a sulfonyl oxime group.
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-2-benzofuran: Similar structure but with a different substitution pattern on the benzofuran ring.
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-3-benzofuran: Another isomer with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Biological Activity
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran is a complex organic compound notable for its unique structural features, which include a benzofuran core and a sulfonyl oxime functional group. Its molecular formula is , and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Structural Features
The compound's structure can be described as follows:
- Benzofuran Ring : This bicyclic structure contributes to the compound's aromatic characteristics and potential interactions with biological targets.
- Sulfonyl Group : The presence of the sulfonyl group enhances the compound's reactivity and solubility in various solvents.
- Oxime Functionality : The oxime group plays a critical role in the biological activity by allowing for specific interactions with enzymes or receptors.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 305.35 g/mol |
| Boiling Point | Approximately 456.4 °C |
| Density | Approximately 1.35 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form hydrogen bonds with amino acid residues in proteins, while the benzofuran ring may engage in π-π stacking interactions with aromatic residues, influencing enzyme activity or receptor binding.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, revealing several areas of interest:
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.
- Anticancer Properties : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on several bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests a significant potential for development into an antimicrobial agent.
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanism.
- In Vivo Studies : Animal model studies are currently underway to evaluate the anti-inflammatory effects observed in vitro. Early results indicate a reduction in inflammatory markers and improved recovery time in subjects treated with this compound.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Hydroxyimino)-6,7-dihydro-1-benzofuran | Moderate anticancer activity | Lacks sulfonyl group |
| 4-(Chloroimino)-6,7-dihydro-1-benzofuran | Antimicrobial properties | Enhanced reactivity due to chlorine |
| 4-(Methylsulfonyl)-6,7-dihydro-1-benzofuran | Anti-inflammatory effects | Directly modifies inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran, and how can reaction conditions be optimized?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the benzofuran core and sulfonyl oxyimino group. A two-step approach is typical:
Core Synthesis : Use cyclization of substituted dihydroxy precursors under acidic conditions (e.g., H₂SO₄ or PTSA) to form the dihydrobenzofuran scaffold .
Functionalization : Introduce the sulfonyl oxyimino group via nucleophilic substitution or coupling reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield .
- Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for coupling), reaction time, and stoichiometric ratios. Monitor progress via TLC or HPLC .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic spills with vermiculite.
- Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention immediately. Provide safety data sheets (SDS) to medical personnel .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
- Methodology :
- IR Spectroscopy : Confirm the presence of sulfonyl (S=O stretch at ~1368 cm⁻¹) and imino (C=N stretch at ~1650 cm⁻¹) groups .
- NMR Analysis :
- ¹H-NMR : Look for dihydrobenzofuran protons (δ 2.5–3.5 ppm, multiplet) and aromatic methyl groups (δ 2.3 ppm, singlet) .
- ¹³C-NMR : Identify the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the benzofuran ring (δ 120–140 ppm) .
- Mass Spectrometry : Use EI-HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and compare with theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and observed spectral data (e.g., EI-HRMS discrepancies)?
- Methodology :
- Repeat Experiments : Ensure synthetic reproducibility to rule out human error or contamination .
- High-Resolution MS : Use FT-ICR or Orbitrap instruments to achieve sub-ppm mass accuracy. Analyze isotopic patterns to confirm elemental composition .
- Theoretical Validation : Perform density functional theory (DFT) calculations to predict fragmentation patterns and compare with observed data .
- Example : A 2% discrepancy in EI-HRMS (e.g., calculated m/z 320.1050 vs. observed 320.1025) may indicate isotopic impurities or adduct formation. Use isotopic abundance tables to adjust interpretations .
Q. What strategies are effective in isolating and identifying minor impurities or isomers present in synthesized batches?
- Methodology :
- Chromatographic Separation : Employ preparative HPLC with a Chromolith® RP-18e column (gradient: 10–90% acetonitrile in water) to resolve isomers .
- 2D NMR : Use NOESY or HSQC to differentiate stereoisomers based on spatial correlations or carbon-proton coupling .
- GC-MS with Derivatization : Convert polar impurities to volatile derivatives (e.g., silylation) for enhanced detection .
- Case Study : A 2% impurity in GCMS (m/z 282) was identified as a regioisomer via comparative analysis with synthetic standards .
Q. How can computational chemistry methods predict and explain the compound’s reactivity in novel reaction environments?
- Methodology :
- Reactivity Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Solvent Effects : Conduct COSMO-RS simulations to assess solvation energies in polar vs. nonpolar solvents .
- Transition State Analysis : Locate energy barriers for key reactions (e.g., sulfonation) using Nudged Elastic Band (NEB) methods .
Q. What experimental approaches are recommended for studying the compound’s stability under various pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at 40°C, 75% RH, and pH 1–13 for 4 weeks. Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Identify degradation products using LC-QTOF-MS .
- Solid-State Stability : Perform PXRD to detect polymorphic changes under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
